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Compound Name: Benzo[h]quinoline-2-carbaldehyde

Cat. No.: B1316358 Get Quote

For Immediate Release

A comprehensive guide offering a spectroscopic comparison of Benzo[h]quinoline-2-
carbaldehyde derivatives has been compiled to aid researchers, scientists, and drug

development professionals. This guide provides a detailed analysis of the spectroscopic

properties of these compounds, supported by experimental data and protocols, to facilitate their

application in scientific research and drug discovery.

Benzo[h]quinoline and its derivatives are a significant class of heterocyclic compounds that

have garnered considerable interest in medicinal chemistry due to their diverse biological

activities. These compounds have shown potential as anticancer agents, with mechanisms of

action that include the induction of oxidative stress- Dmediated DNA damage and the inhibition

of key cell cycle regulators like cyclin-dependent kinase-2 (CDK2).[1][2] Understanding the

structural and electronic properties of these molecules through spectroscopic analysis is crucial

for the development of new therapeutic agents.

This guide focuses on the spectroscopic characteristics of Benzo[h]quinoline-2-
carbaldehyde and its derivatives, presenting key data from Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) and Fluorescence

spectroscopy.
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The following tables summarize the key spectroscopic data for Benzo[h]quinoline-2-
carbaldehyde and a selection of its derivatives. This data is essential for compound

characterization and for understanding structure-activity relationships.

Table 1: ¹H NMR Spectroscopic Data of Benzo[h]quinoline-2-carbaldehyde and Related

Derivatives

Compound/Derivati
ve

Solvent

Chemical Shift (δ,
ppm) and
Multiplicity of
Aldehyde Proton

Key Aromatic
Proton Signals (δ,
ppm)

Quinoline-2-

carbaldehyde
CDCl₃ 10.23 (s)

8.31 (d), 8.25 (d), 8.03

(d), 7.90 (d), 7.83

(dd), 7.69 (t)

10-

Hydroxybenzo[h]quino

line-9-carbaldehyde

DMSO-d₆ -

9.04 (d), 8.66 (m),

8.61 (d), 8.19 (d),

8.10-8.03 (d), 7.99-

7.92 (m), 7.83 (m)

3-

Chlorobenzo[f]quinolin

e-2-carbaldehyde

Derivative

(Pyrazolone adduct)

- -
Singlet signal for

methyl protons

Note: Data for the parent Benzo[h]quinoline-2-carbaldehyde is not readily available in the

reviewed literature. Quinoline-2-carbaldehyde is presented as a reference.

Table 2: ¹³C NMR Spectroscopic Data of Benzo[h]quinoline-2-carbaldehyde and Related

Derivatives
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Compound/Derivati
ve

Solvent
Chemical Shift (δ,
ppm) of Aldehyde
Carbonyl

Key Aromatic
Carbon Signals (δ,
ppm)

Quinoline-2-

carbaldehyde
CDCl₃ 193.9

152.7, 148.0, 137.5,

130.6, 130.5, 130.2,

129.3, 128.0, 117.5

10-

Hydroxybenzo[h]quino

line-9-cyanoacrylic

acid

DMSO-d₆ -

165.20, 162.17,

146.40, 142.74,

138.59, 134.00,

128.97, 128.16,

126.29, 125.44,

122.28, 120.56,

119.88, 118.66,

117.85, 114.99,

114.88, 111.13

Table 3: IR Spectroscopic Data of Benzo[h]quinoline-2-carbaldehyde and Related

Derivatives

Compound/Derivati
ve

Sample Phase
C=O Stretching
Frequency (ν,
cm⁻¹) of Aldehyde

Other Key
Frequencies (ν,
cm⁻¹)

3-

Chlorobenzo[f]quinolin

e-2-carbaldehyde

Derivative

(Imidazoline adduct)

- -
3150 (N-H), 1640

(C=N)

10-

Hydroxybenzo[h]quino

line-7,9-

dicarbaldehyde

KBr - -

Table 4: UV-Vis Absorption and Photoluminescence Data of Benzo[h]quinoline Derivatives
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Compound/Derivati
ve

Solvent
Absorption λₘₐₓ
(nm)

Emission λₘₐₓ (nm)

10-

Hydroxybenzo[h]quino

line-9-cyanoacrylic

acid

Methanol 285, 380, 484 595

10-

Hydroxybenzo[h]quino

line-7,9-

di(cyanoacrylic) acid

Methanol 299, 400, 523 643

Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical

techniques as described in the cited literature. A general overview of the methodologies is

provided below.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz

spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d

(CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal

standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: FTIR spectra are commonly recorded using the KBr pellet

technique or with an ATR (Attenuated Total Reflectance) accessory. The spectra are typically

scanned over the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: UV-Vis absorption spectra are recorded

on a spectrophotometer in a suitable solvent, such as methanol or dimethylformamide (DMF).

[3] Photoluminescence (PL) spectra are measured using a spectrofluorometer, with the

excitation wavelength set at or near the absorption maximum of the compound.[3]

Visualizing the Mechanism of Action
To illustrate the potential biological mechanism of Benzo[h]quinoline derivatives, a diagram of

the proposed signaling pathway leading to anticancer activity is provided below. As suggested
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by recent studies, these compounds can induce apoptosis through the generation of reactive

oxygen species (ROS), leading to DNA damage and the inhibition of critical cell cycle proteins

like CDK2.[1]

Cancer Cell

Benzo[h]quinoline
Derivative

Increased ROS
Production

CDK2
Inhibition

Oxidative
DNA Damage

Activation of
ATM/H2AX

Cell Cycle
Arrest Apoptosis

Click to download full resolution via product page

Caption: Proposed anticancer mechanism of Benzo[h]quinoline derivatives.

The experimental workflow for the synthesis and spectroscopic characterization of these

compounds is a critical process for ensuring the purity and confirming the structure of the

synthesized molecules.
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Caption: General experimental workflow for synthesis and characterization.

This guide serves as a valuable resource for researchers working with Benzo[h]quinoline-2-
carbaldehyde derivatives, providing a foundation for further exploration of their chemical and

biological properties. The presented data and protocols are intended to streamline the research

process and foster the development of novel compounds with therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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